Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective processes. For example, the transformation of isoindole to diacid using an inexpensive KMnO4 mediated oxidative cleavage is a key step in the synthesis of hexahydrocyclopenta[c]pyrrole derivatives . This method is not only high yielding but also commercially viable.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) under basic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Major Products
The major products formed from these reactions include N-substituted pyrroles, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl (1R,3R,3aR,6aS)-1-methyl-3-(3-methylphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- Ethyl (1R,3S,3aR,6aS)-3-(4-fluorophenyl)-1,5-dimethyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9+/m0/s1 |
InChI Key |
BFZUEHILBXRWGT-XHNCKOQMSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CCC[C@H]2CN1 |
Canonical SMILES |
CCOC(=O)C1C2CCCC2CN1 |
Origin of Product |
United States |
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